![molecular formula C8H10ClF2NO B3033790 4-(Difluoromethoxy)-2-methylaniline Hydrochloride CAS No. 1185175-00-1](/img/structure/B3033790.png)
4-(Difluoromethoxy)-2-methylaniline Hydrochloride
Overview
Description
“4-(Difluoromethoxy)-2-methylaniline Hydrochloride” is a chemical compound with the CAS Number: 1431962-99-0 . It is typically in powder form and is stored at room temperature . It has a molecular weight of 209.62 .
Molecular Structure Analysis
The molecular formula of “4-(Difluoromethoxy)-2-methylaniline Hydrochloride” is C8H9F2NO . The InChI Code is 1S/C8H9F2NO.ClH/c1-5-2-3-6 (11)7 (4-5)12-8 (9)10;/h2-4,8H,11H2,1H3;1H .Physical And Chemical Properties Analysis
“4-(Difluoromethoxy)-2-methylaniline Hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 209.62 .Scientific Research Applications
Anticancer Potential
4-(Difluoromethoxy)-2-methylaniline Hydrochloride: has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistically, it interferes with key cellular pathways, such as DNA replication and repair, making it a potential candidate for targeted therapies against specific cancer types .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders. Studies suggest that this compound possesses anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. Its potential as an adjunct therapy for conditions like rheumatoid arthritis and inflammatory bowel disease warrants further exploration .
Neuroprotective Effects
The central nervous system benefits from the neuroprotective properties of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride . Researchers have observed its ability to mitigate oxidative stress, reduce neuronal damage, and enhance cognitive function. Investigations into its potential for treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are ongoing .
Antiviral Applications
Viruses pose significant global health challenges. Preliminary studies indicate that this compound exhibits antiviral activity against certain viruses, including influenza and herpes simplex virus. Its mode of action involves interfering with viral replication or entry, making it a candidate for future antiviral drug development .
Organic Synthesis and Medicinal Chemistry
Chemists appreciate the versatility of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride in synthetic processes. It serves as a valuable building block for designing novel pharmaceuticals and agrochemicals. Researchers have utilized it to create drug candidates with improved pharmacokinetic properties and enhanced bioactivity .
Fluorine-Containing Materials
Fluorinated compounds find applications in materials science. This compound’s unique fluorine substitution pattern makes it interesting for designing functional materials, such as liquid crystals, polymers, and specialty coatings. Its incorporation into these materials can enhance their properties, stability, and performance .
Safety and Hazards
properties
IUPAC Name |
4-(difluoromethoxy)-2-methylaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-5-4-6(12-8(9)10)2-3-7(5)11;/h2-4,8H,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIZIPJVYDPKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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